3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)-2-[(4-vinylbenzyl)thio]quinazolin-4(3H)-one
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Overview
Description
3-(4-Fluorophenyl)-7-(morpholin-4-ylcarbonyl)-2-[(4-vinylbenzyl)thio]quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties
Preparation Methods
The synthesis of 3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)-2-[(4-vinylbenzyl)thio]quinazolin-4(3H)-one typically involves multiple steps, including the formation of the quinazolinone core, introduction of the fluorophenyl group, and attachment of the morpholin-4-ylcarbonyl and vinylbenzylthio groups.
Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using 4-fluoroaniline or its derivatives.
Attachment of Morpholin-4-ylcarbonyl Group: This step involves the reaction of the quinazolinone intermediate with morpholine-4-carbonyl chloride under basic conditions.
Attachment of Vinylbenzylthio Group: The final step involves the thiol-ene reaction between the quinazolinone intermediate and 4-vinylbenzyl chloride in the presence of a radical initiator.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
3-(4-Fluorophenyl)-7-(morpholin-4-ylcarbonyl)-2-[(4-vinylbenzyl)thio]quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Addition: The vinyl group can participate in addition reactions, such as hydroboration or hydrosilylation, to form various derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
3-(4-Fluorophenyl)-7-(morpholin-4-ylcarbonyl)-2-[(4-vinylbenzyl)thio]quinazolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in tumor growth.
Biological Studies: It is used in studies to understand its antimicrobial and anti-inflammatory properties, making it a candidate for developing new antibiotics and anti-inflammatory drugs.
Chemical Biology: The compound serves as a tool to study protein-ligand interactions and enzyme inhibition mechanisms.
Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)-2-[(4-vinylbenzyl)thio]quinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biochemical pathways. In cancer cells, it may inhibit kinases involved in cell proliferation and survival, thereby inducing apoptosis.
Comparison with Similar Compounds
Similar compounds to 3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)-2-[(4-vinylbenzyl)thio]quinazolin-4(3H)-one include other quinazolinone derivatives with varying substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties.
4(3H)-Quinazolinone: A core structure with broad applications in medicinal chemistry.
4-Fluoroquinazolinone: Similar structure with a fluorine atom, known for its anticancer properties.
Morpholinylquinazolinone: Contains a morpholine group, studied for its antimicrobial activity.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
2-[(4-ethenylphenyl)methylsulfanyl]-3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN3O3S/c1-2-19-3-5-20(6-4-19)18-36-28-30-25-17-21(26(33)31-13-15-35-16-14-31)7-12-24(25)27(34)32(28)23-10-8-22(29)9-11-23/h2-12,17H,1,13-16,18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOVHMZCALZLKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CSC2=NC3=C(C=CC(=C3)C(=O)N4CCOCC4)C(=O)N2C5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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